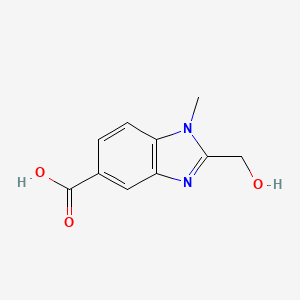

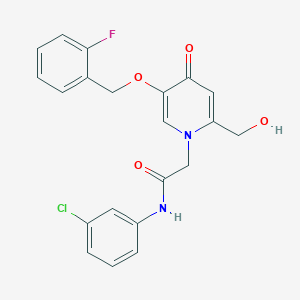

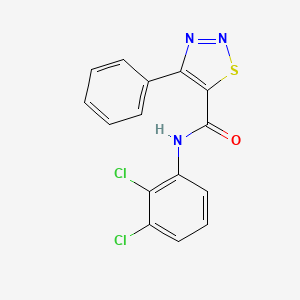

![molecular formula C11H15NO5 B2694392 (E)-4-[4-(甲氧羰基)哌啶-4-基]-4-氧代-2-丁烯酸 CAS No. 303994-59-4](/img/structure/B2694392.png)

(E)-4-[4-(甲氧羰基)哌啶-4-基]-4-氧代-2-丁烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid, often referred to as E-4-MPCPOB, is an organic compound with a broad range of applications in the field of synthetic organic chemistry. E-4-MPCPOB is a versatile building block for the synthesis of various compounds, such as dipeptides, peptides, and pharmaceuticals. It has been used for the preparation of various derivatives, including mono- and di-substituted derivatives, and has also been used in the synthesis of various peptides. Furthermore, E-4-MPCPOB has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals.

科学研究应用

杀虫特性

从牙买加胡椒属植物的代谢物中合成的化合物,类似于“(E)-4-[4-(甲氧羰基)哌啶基]-4-氧代-2-丁烯酸”,已显示出杀虫特性。具体来说,合成的酰胺对牛蜱和赤拟谷盗表现出活性,表明在害虫控制中具有潜在的应用 (Nair, Mansingh, & Burke, 1986)。

合成和化学反应

该化合物及其衍生物已用于化学合成,展示了它们作为多功能中间体的作用。例如,E/Z-(R)-1-[4-(4-甲氧基苯基)-4-苯基-3-丁烯基]-3-哌啶甲酸的合成方法展示了该化合物在创建复杂分子结构中的效用,突出了其在有机化学中的重要性 (Vandersteene & Slegers, 2010)。

药用功能和食品应用

阿魏酸,一种在结构和功能上与“(E)-4-[4-(甲氧羰基)哌啶基]-4-氧代-2-丁烯酸”相关的化合物,已因其在食品中的药用功能和应用而被广泛研究。它具有抗氧化、抗菌、抗炎和抗癌等活性。其低毒性和多功能特性使其在食品和化妆品行业中具有价值 (Ou & Kwok, 2004)。

属性

IUPAC Name |

(E)-4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h2-3,8H,4-7H2,1H3,(H,14,15)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILZWYCSVIBJNU-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CCN(CC1)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

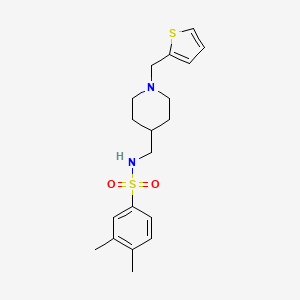

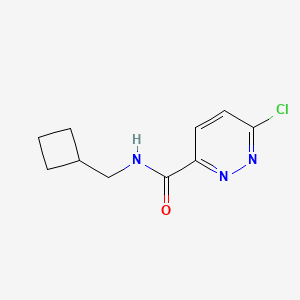

![3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2694317.png)

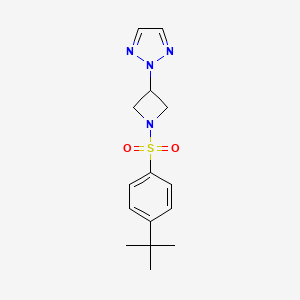

![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)

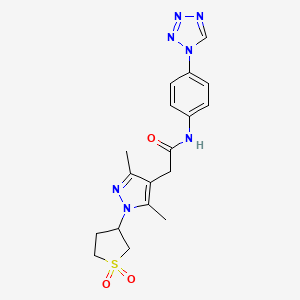

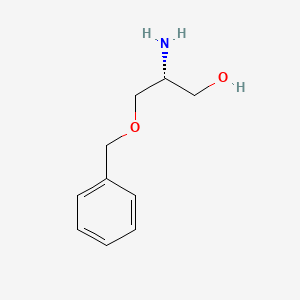

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)